molecular formula C7H14N2O4S B13455640 1-Oxa-5lambda6-thia-4,8-diazacycloundecane-5,5,9-trione

1-Oxa-5lambda6-thia-4,8-diazacycloundecane-5,5,9-trione

Cat. No.: B13455640
M. Wt: 222.26 g/mol
InChI Key: CMBKIEWWJMQCMF-UHFFFAOYSA-N
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Description

1-Oxa-5lambda6-thia-4,8-diazacycloundecane-5,5,9-trione is a heterocyclic compound characterized by the presence of oxygen, sulfur, and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-5lambda6-thia-4,8-diazacycloundecane-5,5,9-trione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-5lambda6-thia-4,8-diazacycloundecane-5,5,9-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions within the ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

1-Oxa-5lambda6-thia-4,8-diazacycloundecane-5,5,9-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-Oxa-5lambda6-thia-4,8-diazacycloundecane-5,5,9-trione exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione hydrochloride
  • 1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane-4,4-dione hydrochloride

Comparison: 1-Oxa-5lambda6-thia-4,8-diazacycloundecane-5,5,9-trione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H14N2O4S

Molecular Weight

222.26 g/mol

IUPAC Name

5,5-dioxo-1-oxa-5λ6-thia-4,8-diazacycloundecan-9-one

InChI

InChI=1S/C7H14N2O4S/c10-7-1-4-13-5-2-9-14(11,12)6-3-8-7/h9H,1-6H2,(H,8,10)

InChI Key

CMBKIEWWJMQCMF-UHFFFAOYSA-N

Canonical SMILES

C1COCCNS(=O)(=O)CCNC1=O

Origin of Product

United States

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